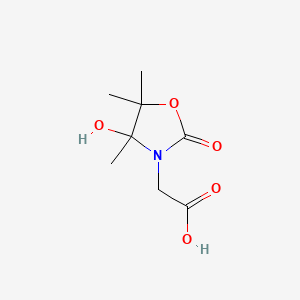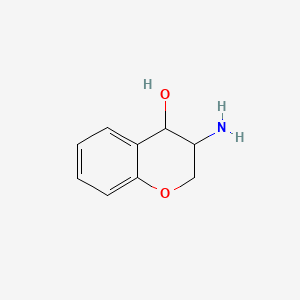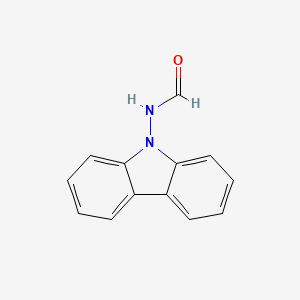![molecular formula C17H19ClN2O3 B7795337 (4Z)-2-(4-chlorophenyl)-4-[1-[2-(oxolan-2-yl)ethylamino]ethylidene]-1,3-oxazol-5-one](/img/structure/B7795337.png)
(4Z)-2-(4-chlorophenyl)-4-[1-[2-(oxolan-2-yl)ethylamino]ethylidene]-1,3-oxazol-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Compound “(4Z)-2-(4-chlorophenyl)-4-[1-[2-(oxolan-2-yl)ethylamino]ethylidene]-1,3-oxazol-5-one” is a chemical entity with unique properties and applications It is known for its specific interactions in various chemical and biological processes
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of “(4Z)-2-(4-chlorophenyl)-4-[1-[2-(oxolan-2-yl)ethylamino]ethylidene]-1,3-oxazol-5-one” involves several steps, including the selection of appropriate starting materials and reagents. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in the successful synthesis of this compound. Detailed synthetic routes are often documented in scientific literature, providing a step-by-step guide for researchers.
Industrial Production Methods: Industrial production of “this compound” typically involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. The use of advanced technologies, such as continuous flow reactors and automated systems, can enhance the efficiency and consistency of the production process.
Types of Reactions:
Oxidation: “this compound” can undergo oxidation reactions, where it reacts with oxidizing agents to form oxidized products.
Reduction: This compound can also participate in reduction reactions, where it gains electrons and forms reduced products.
Substitution: “this compound” can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reagents: Halogens and nucleophiles are often used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. Detailed reaction mechanisms and product analysis are typically provided in scientific publications.
Scientific Research Applications
“(4Z)-2-(4-chlorophenyl)-4-[1-[2-(oxolan-2-yl)ethylamino]ethylidene]-1,3-oxazol-5-one” has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its interactions with biological molecules and its potential therapeutic effects.
Medicine: Research is ongoing to explore its potential as a drug candidate for treating various diseases.
Industry: “this compound” is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of “(4Z)-2-(4-chlorophenyl)-4-[1-[2-(oxolan-2-yl)ethylamino]ethylidene]-1,3-oxazol-5-one” involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the desired effects. Detailed studies on the molecular targets and pathways involved are essential for understanding its mechanism of action.
Comparison with Similar Compounds
“(4Z)-2-(4-chlorophenyl)-4-[1-[2-(oxolan-2-yl)ethylamino]ethylidene]-1,3-oxazol-5-one” can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds with similar structures or functional groups.
Uniqueness: The specific properties and applications of “this compound” that distinguish it from other compounds.
Properties
IUPAC Name |
(4Z)-2-(4-chlorophenyl)-4-[1-[2-(oxolan-2-yl)ethylamino]ethylidene]-1,3-oxazol-5-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2O3/c1-11(19-9-8-14-3-2-10-22-14)15-17(21)23-16(20-15)12-4-6-13(18)7-5-12/h4-7,14,19H,2-3,8-10H2,1H3/b15-11- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZNXGENMINTVGR-PTNGSMBKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C1C(=O)OC(=N1)C2=CC=C(C=C2)Cl)NCCC3CCCO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C/1\C(=O)OC(=N1)C2=CC=C(C=C2)Cl)/NCCC3CCCO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-chloro-4H-imidazo[4,5-b]pyridine](/img/structure/B7795257.png)




![(4Z)-2-(4-chlorophenyl)-4-[1-(3-chloropropylamino)ethylidene]-1,3-oxazol-5-one](/img/structure/B7795304.png)
![(4Z)-2-(4-chlorophenyl)-4-[1-(furan-2-ylmethylamino)ethylidene]-1,3-oxazol-5-one](/img/structure/B7795307.png)
![(4Z)-2-(4-chlorophenyl)-4-[1-(3-ethoxypropylamino)ethylidene]-1,3-oxazol-5-one](/img/structure/B7795309.png)
![(4Z)-4-[1-(butylamino)ethylidene]-2-(4-chlorophenyl)-1,3-oxazol-5-one](/img/structure/B7795313.png)
![(4Z)-4-[(benzylamino)methylidene]-2-(4-chlorophenyl)-1,3-oxazol-5-one](/img/structure/B7795326.png)
![(5E)-5-[1-[(3-chlorophenyl)methylamino]ethylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B7795343.png)
![(5E)-5-[1-[(4-chlorophenyl)methylamino]ethylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B7795344.png)
![(4Z)-4-[[(4-chlorophenyl)methylamino]methylidene]-2-(furan-2-yl)-1,3-oxazol-5-one](/img/structure/B7795354.png)
![(4Z)-2-(4-chlorophenyl)-4-[[2-(hydroxymethyl)anilino]methylidene]-1,3-oxazol-5-one](/img/structure/B7795366.png)
